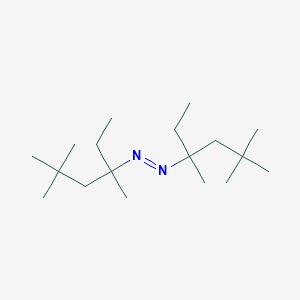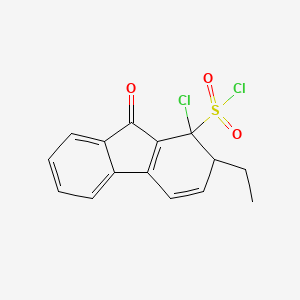![molecular formula C9H15N B14640712 4,4-Dimethyl-2-methylidene-7-azabicyclo[4.1.0]heptane CAS No. 52378-82-2](/img/structure/B14640712.png)
4,4-Dimethyl-2-methylidene-7-azabicyclo[4.1.0]heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4-Dimethyl-2-methylidene-7-azabicyclo[410]heptane is a bicyclic compound with a unique structure that includes a nitrogen atom within its ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-2-methylidene-7-azabicyclo[4.1.0]heptane can be achieved through several methods. One common approach involves the cyclopropanation of aza-1,6-enynes using a transition-metal-free, radical oxidation methodology. This method enables the formation of functionalized azabicyclo[4.1.0]heptane derivatives under mild conditions . The reaction typically involves the use of specific reagents and conditions to ensure high yield and purity of the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, scaling up the synthesis process, and ensuring the availability of high-purity starting materials and reagents.
Analyse Des Réactions Chimiques
Types of Reactions
4,4-Dimethyl-2-methylidene-7-azabicyclo[4.1.0]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The specific conditions, such as temperature, solvent, and reaction time, depend on the desired transformation and the nature of the starting material.
Major Products Formed
The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidative cyclopropanation of aza-1,6-enynes can yield azabicyclo[4.1.0]heptane-2,4,5-triones .
Applications De Recherche Scientifique
4,4-Dimethyl-2-methylidene-7-azabicyclo[4.1.0]heptane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: Used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism by which 4,4-Dimethyl-2-methylidene-7-azabicyclo[4.1.0]heptane exerts its effects involves interactions with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into binding sites on enzymes and receptors, modulating their activity. This can lead to changes in biochemical pathways and physiological responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Azabicyclo[4.1.0]heptane: Shares a similar bicyclic structure but lacks the dimethyl and methylidene groups.
7-Oxabicyclo[2.2.1]heptane: Contains an oxygen atom in the ring system instead of nitrogen.
Uniqueness
4,4-Dimethyl-2-methylidene-7-azabicyclo[4.1.0]heptane is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dimethyl and methylidene groups enhances its reactivity and potential for diverse applications.
Propriétés
Numéro CAS |
52378-82-2 |
|---|---|
Formule moléculaire |
C9H15N |
Poids moléculaire |
137.22 g/mol |
Nom IUPAC |
4,4-dimethyl-2-methylidene-7-azabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C9H15N/c1-6-4-9(2,3)5-7-8(6)10-7/h7-8,10H,1,4-5H2,2-3H3 |
Clé InChI |
ZXQUVIYTLGHFTG-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC2C(N2)C(=C)C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


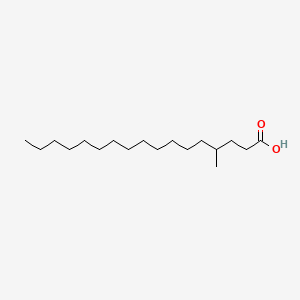
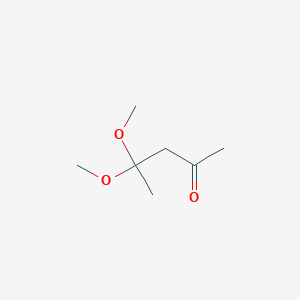
![5-(Chloromethyl)-3-[(cyclohex-1-en-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B14640647.png)
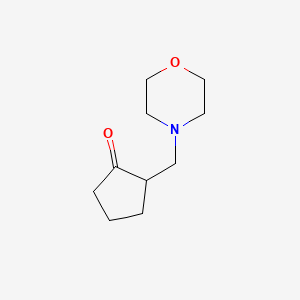
![(2Z)-3-ethyl-2-[(E)-3-(3-ethyl-[1,3]thiazolo[4,5-b]quinolin-3-ium-2-yl)prop-2-enylidene]-[1,3]thiazolo[4,5-b]quinoline;bromide](/img/structure/B14640662.png)
methanone](/img/structure/B14640666.png)
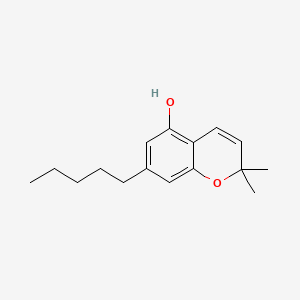

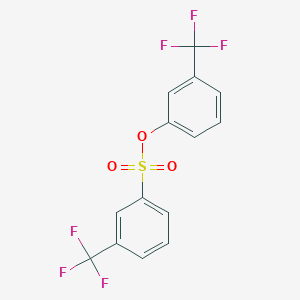
![4-Ethyl-2-methylpyrazolo[1,5-a][1,3,5]triazine](/img/structure/B14640706.png)
methanide](/img/structure/B14640717.png)
